

Independent Verification of Sigma-2 Receptor Modulators: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **UMB-136**

Cat. No.: **B611562**

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Introduction

While a direct and independent verification of a compound designated "**UMB-136**" is not readily available in published scientific literature, it is hypothesized that this may refer to a compound related to the "UMB" series of sigma-2 receptor ligands, such as UMB24, or is a novel agent within this class under investigation. This guide, therefore, provides a comparative overview of the independently verifiable mechanisms of action for prominent sigma-2 receptor modulators, including antagonists like UMB24 and CT1812, and agonists such as PB221. The sigma-2 receptor, encoded by the TMEM97 gene, is a key therapeutic target due to its overexpression in proliferating cancer cells and its role in neurodegenerative diseases.^{[1][2]} This guide will be a valuable resource for researchers, scientists, and drug development professionals by presenting experimental data, detailed protocols, and visual workflows to objectively compare the performance and mechanisms of these compounds.

Comparative Efficacy of Sigma-2 Receptor Ligands

The functional activity of sigma-2 receptor ligands is often categorized as agonist, partial agonist, or antagonist based on their ability to induce or block cellular responses, such as cytotoxicity in cancer cell lines.^[3] The following tables summarize key quantitative data from independent studies, providing a basis for comparing their potency and selectivity.

Table 1: Binding Affinity of Select Sigma-2 Receptor Ligands

| Compound | Type | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1/Sigma-2) | Reference |
|--------------------|------------|--------------------|----------------------|----------------------------------|-----------|
| UMB24 | Antagonist | ~150 | ~300 | ~2-fold | [4] |
| CT1812 (Elayta) | Antagonist | High Affinity | Low Affinity | High | [5] |
| PB221 | Agonist | High Affinity | Moderate Affinity | Selective for Sigma-2 | [6][7] |
| Siramesine | Agonist | 1.9 ± 0.1 | - | - | [8] |
| SV119 | Agonist | 7.8 ± 1.7 | - | - | [8] |
| SN-79 | Antagonist | 30 | 290 | ~10-fold | [9] |
| ADV462 | Antagonist | 13 | >1000 | >77-fold | [10] |

Note: Ki values can vary between studies based on experimental conditions and tissue/cell types used.

Table 2: In Vitro Cytotoxicity of Sigma-2 Receptor Agonists in Cancer Cell Lines

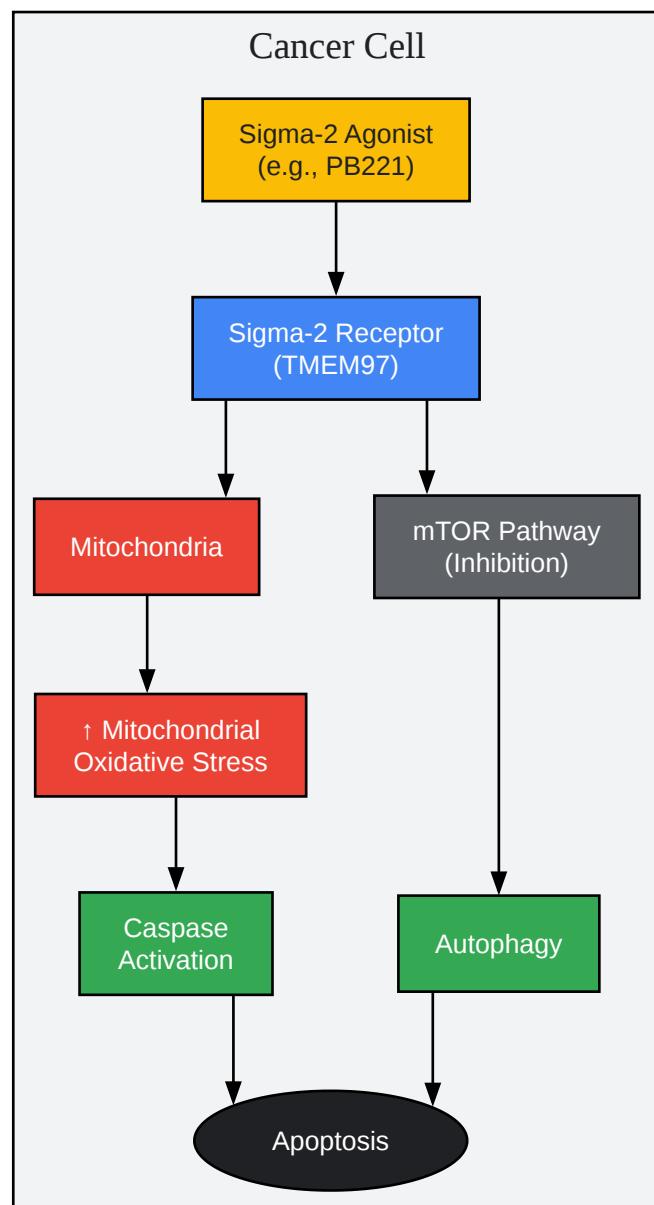
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
|------------|-----------------------------------|-----------|-----------------|-----------|
| PB221 | ALTS1C1 (murine astrocytoma) | - | 10.61 ± 0.96 µM | [6] |
| PB221 | UN-KC-6141 (murine pancreatic) | - | 13.13 ± 1.15 µM | [6] |
| Siramesine | EMT-6 (mouse breast cancer) | MTS Assay | 11.4 µM | [3] |
| WC-26 | EMT-6 (mouse breast cancer) | MTS Assay | 48.6 µM | [3] |
| SV119 | EMT-6 (mouse breast cancer) | MTS Assay | 102.4 µM | [3] |

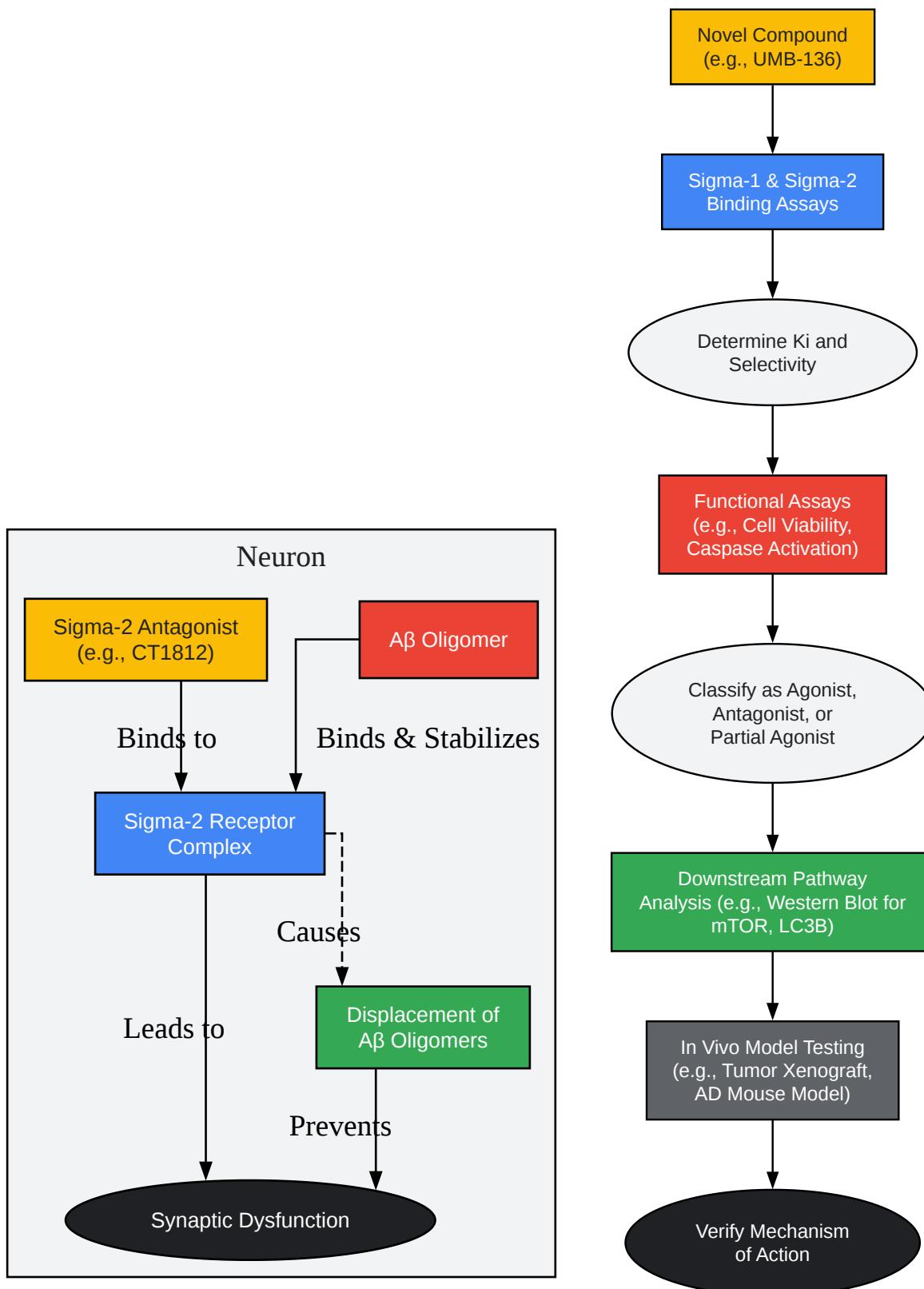
Signaling Pathways and Mechanisms of Action

The mechanism of action for sigma-2 receptor ligands diverges based on whether they act as agonists or antagonists. Agonists often induce apoptosis in cancer cells, while antagonists can have neuroprotective effects.

Agonist-Induced Apoptosis in Cancer Cells

Sigma-2 receptor agonists, such as PB221 and siramesine, have been shown to induce cell death in tumor cells through multiple signaling pathways.[11] Activation of the sigma-2 receptor can lead to an increase in mitochondrial oxidative stress, activation of caspases, and induction of autophagy, ultimately resulting in apoptosis.[6][11]



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